molecular formula C7H4Cl2O B1346813 2,5-Dichlorobenzaldehyde CAS No. 6361-23-5

2,5-Dichlorobenzaldehyde

Cat. No.: B1346813
CAS No.: 6361-23-5
M. Wt: 175.01 g/mol
InChI Key: BUXHYMZMVMNDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is a white to off-white crystalline powder with a melting point of approximately 54-58°C . It is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. Another method includes the oxidation of 2,5-dichlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at the 2nd and 4th positions.

    2,6-Dichlorobenzaldehyde: Chlorine atoms at the 2nd and 6th positions.

    2,3-Dichlorobenzaldehyde: Chlorine atoms at the 2nd and 3rd positions.

Uniqueness

2,5-Dichlorobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic pathways and applications where other dichlorobenzaldehydes may not be as effective .

Biological Activity

2,5-Dichlorobenzaldehyde (C7_7H4_4Cl2_2O) is an aromatic aldehyde featuring two chlorine substituents at the 2 and 5 positions of the benzene ring. This compound is of significant interest in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.

  • Molecular Weight : 175.01 g/mol
  • Melting Point : 53–58 °C
  • Boiling Point : 231–233 °C
  • Log P (octanol-water partition coefficient) : Approximately 2.67, indicating moderate lipophilicity .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In a synthesis assessment of various compounds including this aldehyde, it was found to possess significant inhibition against several bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
5065
10045

These findings suggest that the compound may act as a potential anticancer agent by promoting cell death in malignant cells .

The mechanism underlying the biological activity of this compound involves its interaction with cellular targets. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, suggesting that caution should be exercised when using this compound in therapeutic settings .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, research indicates that this compound possesses anti-inflammatory effects. An investigation into its ability to inhibit protein denaturation showed promising results:

Concentration (µg/mL) % Inhibition
5042.85
10046.42
20050.00

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various chlorinated aromatic aldehydes included an evaluation of this compound against common pathogens. The results indicated that this compound was effective at concentrations as low as 0.5% against Staphylococcus aureus and Escherichia coli.

Case Study: Cancer Cell Apoptosis Induction

Another significant study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Flow cytometry analysis confirmed a rise in early apoptotic cells after exposure to the compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,5-dichlorobenzaldehyde, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves chlorination of benzaldehyde derivatives or oxidation of 2,5-dichlorotoluene. For example, oxidation with potassium permanganate yields this compound, confirmed by elemental analysis and NMR . Optimization includes solvent selection (e.g., acetic acid for controlled reactivity) and temperature control to minimize side products. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

  • Methodology : The compound is soluble in ethanol, chloroform, benzene, and ether but insoluble in water . Solvent choice affects reaction kinetics and purification. For recrystallization, ethanol or ether is preferred due to moderate polarity. Solubility data should be cross-verified with differential scanning calorimetry (DSC) to avoid solvent interference in crystallography studies .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C) identifies substituent positions on the aromatic ring .
  • Elemental analysis (C, H, Cl) validates purity, with deviations >0.3% indicating impurities .
  • HPLC (retention time ~8.45 min at 254 nm) ensures compound homogeneity .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles) due to its corrosive nature. Work in a fume hood to avoid inhalation. In case of exposure, rinse with water for 15 minutes and consult SDS for specific first-aid measures. Note: Safety data for 4-chlorobenzaldehyde (CAS 104-88-1) can serve as a reference, but always verify compound-specific hazards .

Advanced Research Questions

Q. How does this compound contribute to synthesizing antimicrobial Schiff base ligands?

  • Methodology : React with thiosemicarbazides or hydrazides (e.g., 3,4,5-trimethoxybenzohydrazide) in ethanol under reflux. The aldehyde group forms a Schiff base, which coordinates with metals (e.g., Cu²⁺) to enhance antimicrobial activity. Characterize complexes via UV-Vis spectroscopy and microbial inhibition assays .

Q. What mechanistic insights explain the reactivity of this compound in redox-neutral aromatization?

  • Methodology : Computational studies (DFT/M06-2X) reveal that chlorine substituents stabilize transition states but increase activation barriers by ~3.6 kcal·mol⁻¹ compared to benzaldehyde. This explains slower kinetics and the feasibility of trapping intermediates like zwitterionic ylides for mechanistic analysis .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal analysis. Key parameters include bond angles (C-Cl ~1.74 Å) and torsion angles to confirm planar geometry. Compare with 2,6-dichlorobenzaldehyde (CCDC 1267/1928) to assess substituent effects on packing .

Q. Why does this compound exhibit higher activation energy in certain reactions compared to its isomers?

  • Methodology : Chlorine’s electron-withdrawing effect increases steric hindrance and stabilizes intermediates unevenly. For example, in Diels-Alder reactions, the para-chlorine in this compound disrupts conjugation, raising transition-state energies. Validate via kinetic isotope effects (KIE) or Hammett plots .

Q. How can this compound be utilized in coordination chemistry to design functional materials?

  • Methodology : Synthesize dithiocarbazate ligands by reacting with S-benzyldithiocarbazate in ethanol. Metal complexes (e.g., Cu²⁺) show enhanced luminescence or catalytic activity. Study coordination modes via IR (C=N stretch ~1600 cm⁻¹) and cyclic voltammetry .

Q. Data Contradictions and Considerations

  • Solubility Discrepancies : While this compound is reported as soluble in ethanol , 2,6-dichlorobenzaldehyde exhibits lower solubility (<0.1 g/100 mL) . Verify experimentally using saturation curves.
  • SHELX Refinement : Earlier versions (e.g., SHELX-76) may lack accuracy for high-resolution data; use SHELXL-2018 for modern crystallography .

Properties

IUPAC Name

2,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHYMZMVMNDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212992
Record name 2,5-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6361-23-5
Record name 2,5-Dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6361-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorobenzaldehyde
Reactant of Route 2
2,5-Dichlorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dichlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Dichlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Dichlorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.